4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with ethyl, fluoro, and a piperazine moiety linked to a methylimidazo[1,2-b]pyridazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic synthesisThe final step involves the coupling of the piperazine moiety with the methylimidazo[1,2-b]pyridazine group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and imidazo[1,2-b]pyridazine-containing molecules. Examples are:
- 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-a]pyridazin-6-yl}piperazin-1-yl)pyrimidine
- 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-c]pyridazin-6-yl}piperazin-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine lies in its specific substitution pattern and the presence of both pyrimidine and imidazo[1,2-b]pyridazine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H20FN7 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H20FN7/c1-3-13-16(18)17(20-11-19-13)24-8-6-23(7-9-24)15-5-4-14-21-12(2)10-25(14)22-15/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
FQFPNSGITPDEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C)F |
Origin of Product |
United States |
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